molecular formula C23H15BrN2O3 B11660344 N-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)quinoline-4-carboxamide

N-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)quinoline-4-carboxamide

Cat. No.: B11660344
M. Wt: 447.3 g/mol
InChI Key: DAZOEDPDRCZNFZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the bromophenyl group: This step might involve a Suzuki coupling reaction between a brominated phenylboronic acid and the quinoline core.

    Formation of the carboxamide group: This can be done by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the quinoline ring or the bromophenyl group.

    Substitution: The bromine atom on the phenyl ring makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamides: These compounds share the quinoline core and carboxamide group.

    Benzodioxole derivatives: Compounds with the benzodioxole moiety.

    Bromophenyl derivatives: Compounds containing a bromophenyl group.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to the combination of these three functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H15BrN2O3

Molecular Weight

447.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H15BrN2O3/c24-15-7-5-14(6-8-15)20-12-18(17-3-1-2-4-19(17)26-20)23(27)25-16-9-10-21-22(11-16)29-13-28-21/h1-12H,13H2,(H,25,27)

InChI Key

DAZOEDPDRCZNFZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br

Origin of Product

United States

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